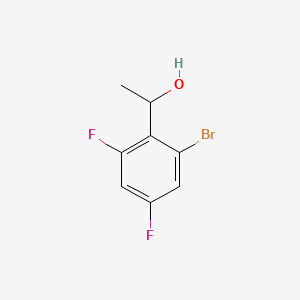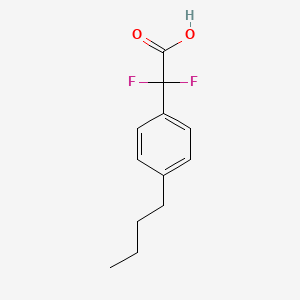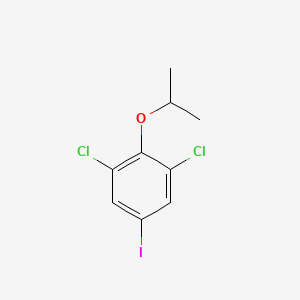
Methyl 2-(5-oxopyrrolidin-3-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(5-oxopyrrolidin-3-yl)benzoate is an organic compound with the molecular formula C12H13NO3. It is a derivative of benzoic acid and contains a pyrrolidinone ring, which is a five-membered lactam.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-oxopyrrolidin-3-yl)benzoate typically involves the reaction of 2-(5-oxopyrrolidin-3-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
2-(5-oxopyrrolidin-3-yl)benzoic acid+methanolcatalystMethyl 2-(5-oxopyrrolidin-3-yl)benzoate+water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(5-oxopyrrolidin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or iron (Fe) for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halogenated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(5-oxopyrrolidin-3-yl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(5-oxopyrrolidin-3-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share a similar pyrrolidinone ring structure but differ in the substitution pattern on the aromatic ring.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2,5-diones, exhibit diverse biological activities and are used in various medicinal chemistry applications.
Uniqueness
Methyl 2-(5-oxopyrrolidin-3-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoate ester and a pyrrolidinone ring makes it a versatile scaffold for the development of new compounds with potential therapeutic applications .
Eigenschaften
Molekularformel |
C12H13NO3 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
methyl 2-(5-oxopyrrolidin-3-yl)benzoate |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)10-5-3-2-4-9(10)8-6-11(14)13-7-8/h2-5,8H,6-7H2,1H3,(H,13,14) |
InChI-Schlüssel |
GKRRYRCXYGKBCY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1C2CC(=O)NC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(5-Sec-butyl-[1,2,4]oxadiazol-3-yl)tetrahydropyran-4-carboxylic acid](/img/structure/B13904611.png)


![5-(chloromethyl)-4-(2-phenylethoxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13904630.png)
![tert-Butyl cis-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13904634.png)

![tert-butyl N-[(1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B13904646.png)






